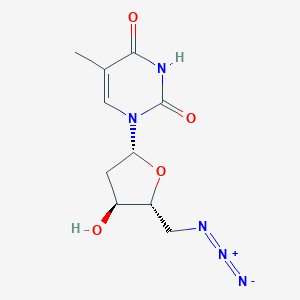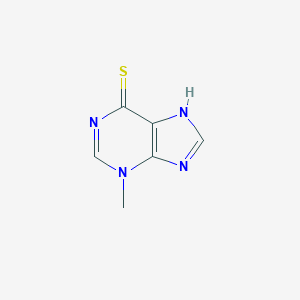
3-甲基-7H-嘌呤-6-硫酮
描述
3-Methyl-7H-purine-6-thione, also known as 3-methylxanthine or theobromine, is a heterocyclic compound belonging to the purine family. It is naturally found in various plants, including cocoa beans, tea leaves, and coffee beans. This compound has been extensively studied for its biological activity and potential therapeutic applications.
科学研究应用
3-Methyl-7H-purine-6-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in cellular metabolism and as a potential antioxidant.
Medicine: It has been investigated for its therapeutic potential in treating conditions such as cancer, autoimmune diseases, and as an immunosuppressant.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用机制
生化分析
Biochemical Properties
The biochemical properties of 3-Methyl-7H-purine-6-thione are not fully understood. It is known that purine derivatives, such as 3-Methyl-7H-purine-6-thione, play a crucial role in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
The specific cellular effects of 3-Methyl-7H-purine-6-thione are not well-documented. Purine derivatives are known to have significant impacts on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-7H-purine-6-thione is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methyl-7H-purine-6-thione in laboratory settings are not well-documented. It is known that purine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methyl-7H-purine-6-thione at different dosages in animal models are not well-documented. It is known that purine derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
3-Methyl-7H-purine-6-thione is likely involved in purine metabolism, a complex pathway that involves numerous enzymes and cofactors
Transport and Distribution
The transport and distribution of 3-Methyl-7H-purine-6-thione within cells and tissues are not well-documented. It is known that purine derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 3-Methyl-7H-purine-6-thione is not well-documented. It is known that purine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-7H-purine-6-thione typically involves the alkylation of 6-thiopurines, reaction of 6-halogenopurines with mercaptans, and cyclization of 6-alkylthio-4,5-diaminopyrimidines . One common method includes the reaction of 6-thiopurine with methyl iodide under basic conditions to yield 3-methyl-7H-purine-6-thione.
Industrial Production Methods: Industrial production methods for 3-methyl-7H-purine-6-thione often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 3-Methyl-7H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 6-position of the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
相似化合物的比较
3-Methyl-7H-purine-6-thione is unique compared to other similar compounds due to its specific biological activities and therapeutic potential. Similar compounds include:
Mercaptopurine: Used as an antineoplastic agent with immunosuppressant properties.
Thioguanine: Another purine analogue with high antileukemia activity.
Azathioprine: An immunosuppressive agent used in organ transplantation and autoimmune diseases.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
属性
IUPAC Name |
3-methyl-7H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDCZHIGNMCFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=S)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401839 | |
| Record name | 3-methyl-7H-purine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-12-8 | |
| Record name | 3-Methylhypothioxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-7H-purine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


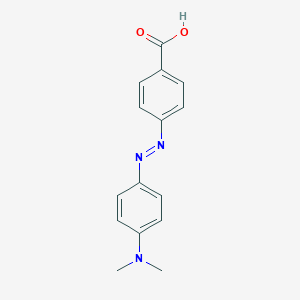
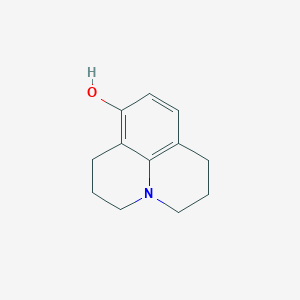
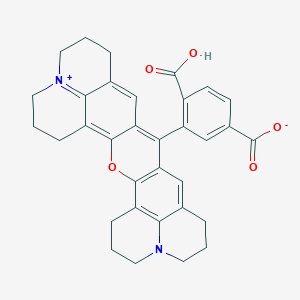
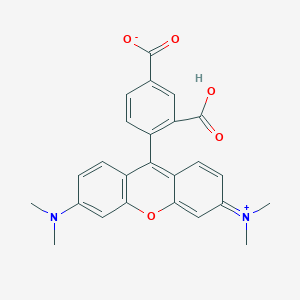

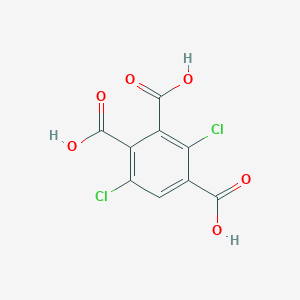
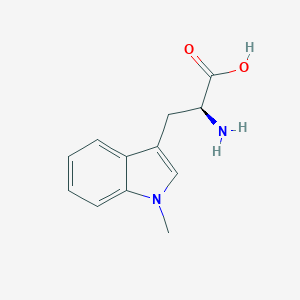

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)
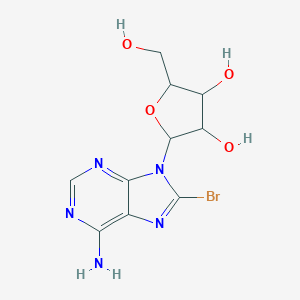
![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)

